2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic structures synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The target molecule features a 2-fluorophenyl group at position 1, a dimethylaminoethyl chain at position 2, and a methoxy substituent at position 4. The synthetic protocol for such compounds is versatile, accommodating diverse substituents under mild conditions with yields ranging from 43% to 86% .
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4/c1-24(2)10-11-25-19(14-6-4-5-7-16(14)23)18-20(26)15-9-8-13(28-3)12-17(15)29-21(18)22(25)27/h4-9,12,19H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMLPUSYWOKUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , identified by its CAS number 1421372-67-9 , is a member of the chromeno derivatives known for their diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
This compound features several functional groups:
- Dimethylamino group : Potential for nucleophilic reactions.
- Fluorophenyl group : Enhances pharmacological properties due to the electron-withdrawing nature of fluorine.
- Methoxy group : May influence solubility and biological interactions.
The molecular formula is , indicating a complex structure conducive to various biological activities.
Biological Activities
Research indicates that compounds related to the dihydrochromeno[2,3-c]pyrrole class exhibit significant biological activities:
- Antioxidant Activity : Some derivatives have shown promise in reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
- Antiviral Properties : Notably, certain chromeno derivatives have been identified as inhibitors of viral proteases, including the main protease of SARS-CoV-2, suggesting potential applications in antiviral therapy .
- Glucokinase Activation : Compounds within this class may act as glucokinase activators, which can be beneficial in managing glucose levels in diabetic patients .
- Antimicrobial Activity : Some studies have reported antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, comparable to established antibiotics like gentamicin .
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions that allow for efficient generation of diverse libraries of related compounds. Recent advancements have led to protocols with high success rates (up to 92%) and good purity (>95%) .
Example Synthetic Route
A common synthetic pathway includes:
- Starting Materials : Various aldehydes and amines.
- Reaction Conditions : Utilization of solvents like tetrahydrofuran under controlled temperatures and pressures.
- Purification : Crystallization techniques are often employed post-reaction to isolate the desired product.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and reducing toxicity of this compound. Variations in substituents can dramatically affect biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3-Fluorophenyl)-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione | Structure | Lacks dimethylamino group; focuses on chromone properties. |
| 2-(Dimethylamino)ethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | Structure | No fluorophenyl substitution; highlights amino functionality. |
| 1-(4-Methoxyphenyl)-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione | Structure | Different phenyl substitution; explores methoxy influence. |
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- A study published in Nature explored the antiviral properties of chromeno derivatives against SARS-CoV-2 and found that specific modifications enhanced inhibitory effects on viral replication .
- Another investigation highlighted the antioxidant capabilities of these compounds in cellular models exposed to oxidative stressors, demonstrating their potential in neuroprotection strategies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structural analogs, highlighting substituent variations, synthetic pathways, and physicochemical properties.
Positional Isomerism: 2-Fluorophenyl vs. 4-Fluorophenyl
- Example: (1S)-2-[2-(Dimethylamino)ethyl]-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Dipole Moment: The para-fluoro substituent in the 4-fluorophenyl analog creates a more symmetric electron-withdrawing effect, whereas the ortho-fluoro group in the target compound may induce localized polarization. Biological Implications: Fluorine’s position affects binding affinity in receptor interactions. Ortho-substituents often hinder planar stacking with aromatic residues in proteins, which could alter pharmacological activity.
Substituent Variations on the Aryl Group
- Example: 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Key Differences :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group (electron-donating) increases electron density on the aryl ring, contrasting with the electron-withdrawing 2-fluoro group in the target compound. This alters the compound’s reactivity in electrophilic substitution reactions.
- Solubility : Methoxy groups enhance water solubility via hydrogen bonding, whereas fluorine’s hydrophobicity may reduce solubility.
Alkyl Chain Modifications
- Example: 2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Key Differences: Functional Groups: The hydroxyethyl chain introduces a polar hydroxyl group, increasing hydrophilicity compared to the dimethylaminoethyl group in the target compound. Biological Interactions: The dimethylamino group can participate in protonation at physiological pH, enabling ionic interactions with negatively charged biological targets.
Physicochemical and Spectral Properties
A comparison of NMR data reveals substituent-dependent shifts:
- 1H NMR: The methoxy group at position 6 in the target compound resonates at δ 3.65–3.81 ppm, similar to analogs . The dimethylaminoethyl chain’s protons appear as broad singlets (δ 2.81–2.92 ppm), distinct from hydroxyethyl chains (δ 4.86 ppm) .
- 13C NMR : The carbonyl carbons (δ ~173 ppm) remain consistent across analogs, while aryl carbons vary based on substituent electronic effects .
Table: Comparative Overview of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
